1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]

Catalog No.
S15775816
CAS No.
600737-14-2
M.F
C23H32O4
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benze...

CAS Number

600737-14-2

Product Name

1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]

IUPAC Name

1-(2-ethoxyethoxy)-4-[2-[4-(2-ethoxyethoxy)phenyl]propan-2-yl]benzene

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H32O4/c1-5-24-15-17-26-21-11-7-19(8-12-21)23(3,4)20-9-13-22(14-10-20)27-18-16-25-6-2/h7-14H,5-6,15-18H2,1-4H3

InChI Key

GXQLFMARSIXUEW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCC

1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is an organic compound characterized by its unique structure, which consists of two benzene rings linked by a propane-2,2-diyl bridge. Each benzene ring is substituted with ethoxyethoxy groups, enhancing its solubility and reactivity. The molecular formula for this compound is C23H32O4C_{23}H_{32}O_{4}, and it has a molecular weight of approximately 372.5 g/mol . The compound is primarily used in research and industrial applications due to its distinctive chemical properties.

The synthesis of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride. This reaction is facilitated by a base such as sodium hydroxide under controlled conditions, often requiring heating to achieve complete conversion and high yield . The major products from these reactions can include various substituted derivatives, quinones, and hydroquinones depending on the specific reagents and conditions employed.

Research into the biological activity of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] suggests potential interactions with various biomolecules. The ethoxyethoxy substituents may enhance its solubility in biological systems, which could facilitate its interaction with enzymes and receptors. Preliminary studies indicate that this compound may exhibit antioxidant properties and could influence cellular signaling pathways through redox reactions .

Synthetic Routes

The primary method for synthesizing 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] involves:

  • Reactants:
    • 4-(2-ethoxyethoxy)benzene
    • Propane-2,2-diyl dichloride
  • Conditions:
    • Base: Sodium hydroxide
    • Heating: Required for optimal reaction completion.

Industrial Production

For large-scale production, methods such as continuous flow reactors may be employed to maintain consistent reaction conditions. Catalysts and advanced purification techniques like distillation and crystallization are utilized to achieve high-purity products .

1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] finds several applications across different fields:

  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for potential therapeutic applications.
  • Industrial Use: Employed in the production of polymers and advanced materials due to its unique structural properties .

The interaction studies of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] focus on its mechanism of action at the molecular level. It may interact with specific enzymes or receptors in biological systems, potentially influencing various biochemical pathways. The presence of ethoxyethoxy groups enhances its solubility in aqueous environments, facilitating these interactions .

Several compounds share structural similarities with 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
4-(Ethoxymethyl)phenolC10H14O3Contains an ethoxymethyl group instead of a propane bridge
1,1'-(Propane-2,2-diyl)bis{4-[4-methylphenyl)methoxy]benzene}C31H32O2Features additional methyl substitution on the benzene ring
4-[3-(Ethoxymethyl)-phenyl]phenolC15H18O3Has a simpler structure without the propane bridge

Uniqueness

The uniqueness of 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] lies in its dual ethoxyethoxy substitution along with the propane bridge. This configuration not only enhances its solubility but also potentially increases its reactivity compared to similar compounds that lack these features .

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

372.23005950 g/mol

Monoisotopic Mass

372.23005950 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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